(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

説明

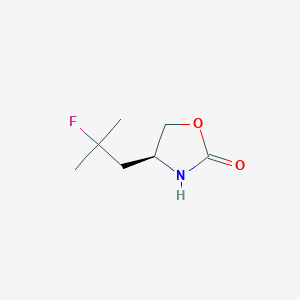

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C7H12FNO2 and its molecular weight is 161.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, which has garnered attention for its significant biological activity, particularly as an antibiotic agent. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 161.17 g/mol

- Structure : The compound features a fluorinated alkyl side chain, which enhances its lipophilicity and biological activity compared to non-fluorinated analogues.

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This interaction prevents the formation of functional ribosomes necessary for bacterial growth and replication, making it particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Efficacy

The primary biological activity of this compound lies in its antimicrobial properties:

- Effective Against :

- Gram-positive bacteria

- Resistant bacterial strains (e.g., MRSA)

Research indicates that this compound exhibits potent activity against various resistant strains due to its unique binding characteristics and structural modifications that enhance its efficacy .

Comparative Analysis with Other Oxazolidinones

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Linezolid | First approved oxazolidinone antibiotic | Broad-spectrum activity against Gram-positive bacteria |

| Tedizolid | Newer derivative with improved potency | Reduced side effects compared to linezolid |

| (S)-Methyloxazolidinone | Contains a methyl group instead of a fluorinated propyl | Less potent against resistant bacteria |

The fluorinated side chain in this compound is crucial for enhancing its antibacterial potency compared to these similar compounds.

Case Studies and Research Findings

-

Structure-Uptake Relationship Studies :

A study investigated the structure–activity relationships (SAR) of oxazolidinones, revealing that modifications in molecular structure significantly impact their accumulation in bacterial cells and overall antimicrobial efficacy. The study highlighted that specific structural motifs could hinder membrane permeation and efflux mechanisms, which are critical for effective drug delivery . -

Clinical Relevance :

Clinical trials have shown that oxazolidinones, including this compound, are effective in treating infections caused by resistant strains. This is particularly relevant as antibiotic resistance continues to be a major public health concern . -

Pharmacokinetic Parameters :

The pharmacokinetics of oxazolidinones indicate rapid absorption and extensive bioavailability after oral administration. For instance, maximum plasma concentrations are typically reached within 1 to 2 hours post-dosing, with a half-life ranging from 4.5 to 5.5 hours .

科学的研究の応用

Antimicrobial Efficacy

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one exhibits potent activity against various Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to:

- High binding affinity to the 23S rRNA of the ribosomal subunit.

- Enhanced lipophilicity , allowing better penetration through bacterial membranes.

Comparative Analysis of Antimicrobial Activity

| Compound Name | MIC (mg/mL) against MRSA | Unique Features |

|---|---|---|

| This compound | < 1 | High potency against resistant strains |

| Linezolid | 2 | First approved oxazolidinone antibiotic |

| Tedizolid | 0.5 | Improved potency and reduced side effects |

Structure-Uptake Relationship Studies

Research has demonstrated that modifications in the molecular structure of oxazolidinones significantly impact their accumulation in bacterial cells. For instance, studies indicate that introducing electron-withdrawing groups enhances antibacterial activity by improving membrane permeability and reducing efflux mechanisms.

Clinical Relevance

Clinical trials have highlighted the efficacy of oxazolidinones, including this compound, in treating infections caused by resistant bacterial strains. These findings are crucial amid increasing global concerns regarding antibiotic resistance .

Pharmacokinetic Parameters

Pharmacokinetic studies reveal that oxazolidinones are rapidly absorbed with extensive bioavailability after oral administration. The maximum plasma concentrations are typically reached within 1 to 2 hours post-dosing, with a half-life ranging from 4.5 to 5.5 hours.

特性

IUPAC Name |

(4S)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSZLVOTZJKVKZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1COC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236657 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603142-91-2 | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603142-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。